N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide
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Overview
Description
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a heterocyclic compound that contains morpholine, thiophene, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-thiophen-2-yl-ethylamine with morpholine under suitable conditions to form the intermediate N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine.
Coupling Reaction: The intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated furans.
Scientific Research Applications
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is investigated for its potential use in organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide
- 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate
Uniqueness
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is unique due to the combination of morpholine, thiophene, and furan moieties in its structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H18N2O3S |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H18N2O3S/c18-15(13-3-1-7-20-13)16-11-12(14-4-2-10-21-14)17-5-8-19-9-6-17/h1-4,7,10,12H,5-6,8-9,11H2,(H,16,18) |
InChI Key |
RQZDXANBAOIMKD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CO2)C3=CC=CS3 |
Origin of Product |
United States |
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